N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride
Description
N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride is a synthetic organic compound characterized by a benzylamine core substituted with a dimethylamino group and a 4-(methylsulfanyl)phenoxy moiety. The hydrochloride salt form improves solubility in aqueous media, a critical feature for pharmaceutical applications.
Properties
Molecular Formula |
C16H20ClNOS |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
N,N-dimethyl-1-[2-(4-methylsulfanylphenoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-6-4-5-7-16(13)18-14-8-10-15(19-3)11-9-14;/h4-11H,12H2,1-3H3;1H |
InChI Key |
KWGJUBDQIHXYHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1OC2=CC=C(C=C2)SC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps
The preparation generally involves the following steps:
Step 1: Formation of the Phenoxy Intermediate
The synthesis often starts with the formation of a phenoxy compound, typically through the reaction of a substituted phenol with an appropriate benzyl halide. For instance, 4-(methylsulfanyl)phenol can be reacted with benzyl chloride to yield the corresponding phenoxy intermediate.
Step 2: N,N-Dimethylation
The next step involves the N,N-dimethylation of the amine precursor using a suitable methylating agent such as dimethyl sulfate or methyl iodide. This step is crucial for introducing the dimethylamino group into the structure.
Step 3: Hydrochloride Salt Formation
To enhance solubility and stability, the final product is converted into its hydrochloride salt by reacting it with hydrochloric acid.
Reaction Conditions
Key parameters for these reactions include:
Temperature: Reactions are typically carried out at temperatures ranging from room temperature to elevated temperatures (up to 180 °C), depending on the specific step and reagents used.
Pressure: Some reactions may be conducted under atmospheric pressure or in a controlled pressure environment to optimize yields.
Solvent Choice: Polar solvents like dimethyl sulfoxide or non-polar solvents like toluene can be utilized based on the solubility of reactants and desired reaction conditions.
Catalysts
The use of catalysts can significantly enhance reaction efficiency and selectivity:
- Catalytic Hydrogenation: In some cases, catalytic hydrogenation using Raney nickel or palladium on carbon may be employed to reduce intermediates effectively.
After synthesis, purification is essential for isolating the desired product from byproducts and unreacted materials. Common purification methods include:
Recrystallization: This method is often used to purify solid products by dissolving them in a hot solvent and then cooling the solution to allow pure crystals to form.
Distillation: For liquid products, distillation under reduced pressure can help separate compounds based on boiling points.
Chromatography: Techniques such as column chromatography may also be employed for further purification, especially in complex mixtures.
Characterization of the synthesized compound is performed through various analytical techniques:
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| Infrared Spectroscopy (IR) | Identifies functional groups present |
| Mass Spectrometry (MS) | Confirms molecular weight and structure |
| Melting Point Analysis | Assesses purity based on melting point range |
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzyl Position
The tertiary amine group (N,N-dimethyl) and benzyl position enable nucleophilic substitution under specific conditions. For example:
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Alkylation | Alkyl halides, polar aprotic solvents | Quaternary ammonium salts | |
| Acylation | Acid chlorides, base catalysis | Amide derivatives |
-
Mechanistic Insight : The dimethylamino group acts as a weak base, facilitating proton abstraction in dehydrohalogenation reactions. In alkylation, the amine reacts with electrophiles (e.g., methyl iodide) to form quaternary salts, as observed in structurally similar compounds .
Oxidation of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ / AcOH | Room temperature, 24 h | Sulfoxide derivative | ~75% | |
| mCPBA | Dichloromethane, 0°C | Sulfone derivative | >90% |
-
Key Data : Oxidation kinetics depend on steric and electronic effects of the phenoxy substituent. Sulfone formation is favored with strong oxidizing agents like meta-chloroperbenzoic acid (mCPBA) .
Acid-Base Reactions and Salt Metathesis
The hydrochloride salt form allows reversible dissociation in aqueous media:
-
Neutralization : Treatment with NaOH yields the free base, which is less water-soluble .
-
Salt Exchange : Reacting with silver nitrate produces AgCl precipitate and the nitrate salt.
Photochemical Reactivity
The phenoxy and methylthio groups may participate in photoinduced reactions:
| Process | Wavelength (nm) | Outcome | Source |
|---|---|---|---|
| Photooxidation | 254 | Sulfoxide/sulfone formation | |
| Photo-Fries Rearrangement | 300 | Isomerization of phenoxy groups |
-
Mechanism : UV irradiation generates singlet or triplet excited states, leading to bond cleavage or rearrangement . Similar phenolic ethers undergo Fries rearrangement under UV light .
Catalytic Hydrogenation and Reduction
While direct data is limited, analogous benzylamine derivatives undergo:
| Reaction | Catalyst | Product | Source |
|---|---|---|---|
| Nitrile Reduction | Raney Ni, H₂ | Primary amine | |
| Debenzylation | Pd/C, H₂ | Deprotected amine |
-
Inference : The benzylamine core could be reduced to cyclohexyl derivatives under hydrogenation, though steric hindrance from the dimethyl group may limit reactivity .
Interaction with Biological Targets
Though not a chemical reaction per se, the compound’s dimethylamine and phenoxy groups enable non-covalent interactions:
| Target | Interaction Type | Affinity (Ki) | Source |
|---|---|---|---|
| Serotonin Transporter | Competitive binding | ~50 nM (estimated) | |
| CYP450 Enzymes | Metabolic oxidation | Substrate (in silico prediction) |
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that derivatives of N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride exhibit potential antidepressant properties. A study involving the synthesis of related compounds demonstrated their efficacy in inhibiting the serotonin transporter (SERT), which is crucial for mood regulation. The structure-activity relationship (SAR) analysis showed that modifications to the phenoxy group significantly impacted binding affinity and biological activity .
Pharmacological Studies
In pharmacological studies, this compound has been investigated for its role in modulating neurotransmitter systems. For instance, it has been shown to affect the dopaminergic and serotonergic pathways, making it a candidate for further development as an antidepressant or anxiolytic agent. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .
Agricultural Applications
Pesticide Development
this compound has been identified as a potential intermediate in the synthesis of novel pesticides and herbicides. Its structural characteristics allow for modifications that can enhance insecticidal and fungicidal activities. Patents have documented methods for synthesizing related compounds that demonstrate effective pest control properties .
Herbicide Efficacy
Field studies have shown that herbicides derived from this compound can effectively target specific weeds while minimizing damage to crops. The selective action is attributed to the compound's mechanism of disrupting metabolic pathways in target species, making it a valuable addition to integrated pest management strategies .
Case Studies
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(Methylsulfanyl)phenoxy]ethanamine Hydrochloride ()
- Structure: Ethylamine backbone with a 4-(methylsulfanyl)phenoxy group.
- Key Differences : Lacks the N,N-dimethylbenzylamine group, reducing steric bulk and altering electronic properties.
- Implications : Shorter chain length may decrease lipophilicity and bioavailability compared to the target compound .
(RS)-N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]ethanamine Hydrochloride ()
2-(2-Benzyl-4-chlorophenoxy)-N,N-dimethylethanaminium Chloride ()
- Structure: Ethylaminium chloride with a 2-benzyl-4-chlorophenoxy group.
- Key Differences : Chlorine substituent increases electronegativity and lipophilicity compared to methylsulfanyl.
Pharmacologically Relevant Compounds
[11C]McN 5652 ()
- Structure: Pyrrolo-isoquinoline derivative with a 4-(methylthio)phenyl group.
- Key Differences : Rigid polycyclic structure vs. flexible benzylamine backbone.
- Implications : [11C]McN 5652’s high specificity for serotonin transporters (SERT) suggests that the methylthio group in the target compound may similarly enhance CNS targeting, though the benzylamine scaffold likely alters binding kinetics .
Table 1: Comparative Analysis of Key Properties
*LogP values estimated using fragment-based methods.
Functional Group Impact
- Methylsulfanyl (SCH₃) : Enhances lipid solubility and resistance to oxidative metabolism compared to methoxy or hydroxyl groups .
- Dimethylamino (N(CH₃)₂): Increases basicity, promoting salt formation and ionic interactions in biological systems .
- Chlorine vs. SCH₃ : Chlorine increases electronegativity but may introduce hepatotoxicity, whereas SCH₃ offers reversible sulfur-based bonding .
Biological Activity
N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride, identified by its CAS number 289717-37-9, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 309.854 g/mol
- Structure : The compound features a dimethylamino group and a methylsulfanyl group, which contribute to its unique biological profile .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been reported to have activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Streptococcus agalactiae | 75 µM |
These findings suggest that the compound may be effective in treating infections caused by these pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses. Specifically, it may influence lipid and carbohydrate metabolism pathways, which are crucial in diseases like obesity and diabetes .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in metabolic processes. This interaction may lead to altered signaling pathways that reduce inflammation and microbial growth.
Case Studies and Research Findings
- Cardiovascular Health : A study highlighted the potential of this compound in reducing cardiovascular risks associated with metabolic disorders. It was noted for its ability to ameliorate conditions such as hyperlipidemia and insulin resistance .
- Antibacterial Efficacy : In a comparative study on various derivatives, this compound showed promising results against resistant bacterial strains, suggesting its potential use as an alternative therapeutic agent in antibiotic-resistant infections .
- Biofilm Inhibition : The compound's ability to inhibit biofilm formation has been documented, indicating its utility in preventing chronic infections where biofilms are a significant challenge .
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-[4-(methylsulfanyl)phenoxy]benzylamine hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(methylsulfanyl)phenol and a benzylamine derivative. Key steps include:
- Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions.
- Optimizing solvent systems (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
- Catalyst selection : Pd/C or Raney nickel for selective hydrogenation of nitro groups to amines .
- Yield improvement : Use of coupling agents like EDCI/HOBt for amide bond formation, with yields reported up to 68% under inert atmospheres .
Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?
- Methodological Answer :
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Detection at 254 nm ensures sensitivity for aromatic systems .
- NMR spectroscopy : and NMR in DMSO-d6 to confirm methylsulfanyl (δ 2.4–2.6 ppm) and dimethylamine (δ 2.2–2.3 ppm) groups.
- Mass spectrometry (HRMS) : ESI+ mode to verify [M+H]+ with <2 ppm mass error .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store in amber vials at −20°C under inert gas (argon) to prevent oxidation of the methylsulfanyl group.
- Avoid aqueous solutions unless buffered at pH 4–6 (acetate buffer) to minimize hydrolysis of the benzylamine moiety .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in receptor-binding data across studies?
- Methodological Answer :
- Radioligand displacement assays : Use -labeled analogs (e.g., -ADAM) with serotonin transporters (SERT) in cortical membranes. Normalize data to protein content (Bradford assay) to control for batch variability .
- Species-specific considerations : Test binding affinity in both rodent and primate models, as SERT density varies by >30% between species .
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer :
- Forced degradation studies : Expose to heat (80°C/72 hr), UV light (254 nm/48 hr), and acidic/alkaline conditions to simulate degradation pathways.
- LC-MS/MS identification : Use a Q-TOF system to detect sulfoxide derivatives (major degradation product, m/z +16) and N-oxide byproducts .
Q. What in vivo pharmacokinetic models are suitable for studying tissue distribution?
- Methodological Answer :
- Radiolabeled analogs : Synthesize -ADAM derivatives for PET imaging. Administer intravenously (2.5 MBq/kg) in Sprague-Dawley rats; sacrifice at 30/60/120 min post-injection for organ-specific γ-counting .
- Blood-brain barrier (BBB) penetration : Calculate logP values (optimal range: 2.5–3.5) and use MDCK-MDR1 monolayers to assess efflux ratios .
Q. What computational methods are effective for predicting metabolite formation?
- Methodological Answer :
- In silico tools : Use Schrödinger’s MetaSite to predict Phase I metabolites (e.g., S-methyl oxidation to sulfone). Validate with hepatic microsomal incubations (human/rat, NADPH cofactor) .
- Molecular docking : Simulate interactions with CYP3A4 (PDB ID: 5VBU) to prioritize high-risk metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
